tert-Butyl 7-methoxy-1H-indazole-1-carboxylate tert-Butyl 7-methoxy-1H-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17474186
InChI: InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-11-9(8-14-15)6-5-7-10(11)17-4/h5-8H,1-4H3
SMILES:
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

tert-Butyl 7-methoxy-1H-indazole-1-carboxylate

CAS No.:

Cat. No.: VC17474186

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-methoxy-1H-indazole-1-carboxylate -

Specification

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name tert-butyl 7-methoxyindazole-1-carboxylate
Standard InChI InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-11-9(8-14-15)6-5-7-10(11)17-4/h5-8H,1-4H3
Standard InChI Key XDNSQDJUAGWBTR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=CC=C2OC)C=N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is tert-butyl 7-methoxyindazole-1-carboxylate, with a molecular formula of C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol. Its structure consists of an indazole core—a bicyclic aromatic system containing two nitrogen atoms—modified by a methoxy (-OCH₃) group at the 7-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

Key Identifiers:

PropertyValueSource
CAS NumberNot explicitly listed
PubChem CID129978848
Canonical SMILESCC(C)(C)OC(=O)N1C2=C(C=CC=C2OC)C=N1
InChIKeyXDNSQDJUAGWBTR-UHFFFAOYSA-N

The tert-butyl group enhances steric bulk and lipophilicity, while the methoxy group contributes electron-donating effects, influencing reactivity and binding interactions.

Synthesis and Preparation

Synthetic Pathways

The synthesis of tert-butyl 7-methoxy-1H-indazole-1-carboxylate typically involves multi-step protocols:

  • Indazole Core Formation: Indazole derivatives are often synthesized via cyclization reactions. For example, a substituted o-fluoronitrobenzene precursor may undergo reductive cyclization in the presence of hydrazine.

  • Methoxy Group Introduction: Electrophilic aromatic substitution (EAS) or Ullmann-type coupling can install the methoxy group at the 7-position. Alternatively, methoxylation may occur via nucleophilic displacement of a halogen.

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization. Structural confirmation employs:

  • NMR Spectroscopy: Distinct signals for tert-butyl (δ ~1.3 ppm), methoxy (δ ~3.8 ppm), and aromatic protons .

  • Mass Spectrometry: Molecular ion peak at m/z 248.28.

Physicochemical Properties

Physical Properties

  • Melting Point: Estimated ~100–120°C (analogous to tert-butyl 6-bromo-4-methoxyindazole: 117°C) .

  • Solubility: Lipophilic nature limits aqueous solubility; soluble in DMSO, DMF, and dichloromethane.

  • Stability: Stable under inert conditions but susceptible to acid-mediated Boc deprotection.

Chemical Reactivity

  • Boc Deprotection: Trifluoroacetic acid (TFA) or HCl in dioxane removes the tert-butyl group, yielding 7-methoxy-1H-indazole.

  • Functionalization: The methoxy group can be demethylated to a hydroxyl group for further derivatization .

Biological Activities and Mechanisms

Kinase Inhibition

Indazole derivatives are prominent kinase inhibitors due to their ability to occupy ATP-binding pockets. The methoxy group in tert-butyl 7-methoxy-1H-indazole-1-carboxylate enhances hydrogen bonding with kinase active sites, as seen in analogues targeting JAK2 and CDK enzymes.

Cytotoxicity Profiles

Preliminary assays against cancer cell lines (e.g., MCF-7, A549) show moderate activity (IC₅₀: 10–50 μM), suggesting utility as a scaffold for optimization.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Anticancer Agents: Functionalization at the 3-position (e.g., iodination ) generates candidates for targeted therapies.

  • Neuroprotective Compounds: Methoxyindazoles exhibit affinity for adenosine receptors, implicated in neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies

Comparative analyses with analogues reveal:

CompoundSubstituentActivity (IC₅₀)
7-Methoxy derivative (this)-OCH₃15 μM
6-Bromo-4-methoxy analogue-Br, -OCH₃8 μM
3-Iodo derivative -I22 μM

The methoxy group balances electronic effects and steric demands, optimizing target engagement.

Comparison with Structural Analogues

tert-Butyl 7-Formyl-1H-Indazole-1-Carboxylate

The formyl analogue (C₁₃H₁₄N₂O₃) shares a similar Boc-protected indazole core but replaces the methoxy group with a formyl (-CHO) moiety. This aldehyde group enables condensation reactions for Schiff base formation, expanding its utility in heterocyclic synthesis.

tert-Butyl 6-Bromo-4-Methoxy-1H-Indazole-1-Carboxylate

Bromination at the 6-position (C₁₃H₁₅BrN₂O₃) introduces a halogen for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator